Cas no 2201315-25-3 (1-{[(3,4-Difluorophenyl)amino]methyl}cyclobutan-1-ol)
![1-{[(3,4-Difluorophenyl)amino]methyl}cyclobutan-1-ol structure](https://ja.kuujia.com/scimg/cas/2201315-25-3x500.png)
1-{[(3,4-Difluorophenyl)amino]methyl}cyclobutan-1-ol 化学的及び物理的性質
名前と識別子
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- F1910-7473
- 1-[(3,4-difluoroanilino)methyl]cyclobutan-1-ol
- AKOS040796158
- 1-(((3,4-Difluorophenyl)amino)methyl)cyclobutan-1-ol
- 2201315-25-3
- 1-{[(3,4-difluorophenyl)amino]methyl}cyclobutan-1-ol
- 1-{[(3,4-Difluorophenyl)amino]methyl}cyclobutan-1-ol
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- インチ: 1S/C11H13F2NO/c12-9-3-2-8(6-10(9)13)14-7-11(15)4-1-5-11/h2-3,6,14-15H,1,4-5,7H2
- InChIKey: KTVSRZRIMBHAMW-UHFFFAOYSA-N
- ほほえんだ: FC1=C(C=CC(=C1)NCC1(CCC1)O)F
計算された属性
- せいみつぶんしりょう: 213.09652036g/mol
- どういたいしつりょう: 213.09652036g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 221
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 32.3Ų
1-{[(3,4-Difluorophenyl)amino]methyl}cyclobutan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1910-7473-2.5g |
1-{[(3,4-difluorophenyl)amino]methyl}cyclobutan-1-ol |
2201315-25-3 | 95%+ | 2.5g |
$802.0 | 2023-09-07 | |
Life Chemicals | F1910-7473-0.25g |
1-{[(3,4-difluorophenyl)amino]methyl}cyclobutan-1-ol |
2201315-25-3 | 95%+ | 0.25g |
$361.0 | 2023-09-07 | |
TRC | D148876-500mg |
1-{[(3,4-Difluorophenyl)amino]methyl}cyclobutan-1-ol |
2201315-25-3 | 500mg |
$ 365.00 | 2022-06-05 | ||
Life Chemicals | F1910-7473-0.5g |
1-{[(3,4-difluorophenyl)amino]methyl}cyclobutan-1-ol |
2201315-25-3 | 95%+ | 0.5g |
$380.0 | 2023-09-07 | |
Life Chemicals | F1910-7473-10g |
1-{[(3,4-difluorophenyl)amino]methyl}cyclobutan-1-ol |
2201315-25-3 | 95%+ | 10g |
$1684.0 | 2023-09-07 | |
TRC | D148876-1g |
1-{[(3,4-Difluorophenyl)amino]methyl}cyclobutan-1-ol |
2201315-25-3 | 1g |
$ 570.00 | 2022-06-05 | ||
Life Chemicals | F1910-7473-1g |
1-{[(3,4-difluorophenyl)amino]methyl}cyclobutan-1-ol |
2201315-25-3 | 95%+ | 1g |
$401.0 | 2023-09-07 | |
TRC | D148876-100mg |
1-{[(3,4-Difluorophenyl)amino]methyl}cyclobutan-1-ol |
2201315-25-3 | 100mg |
$ 95.00 | 2022-06-05 | ||
Life Chemicals | F1910-7473-5g |
1-{[(3,4-difluorophenyl)amino]methyl}cyclobutan-1-ol |
2201315-25-3 | 95%+ | 5g |
$1203.0 | 2023-09-07 |
1-{[(3,4-Difluorophenyl)amino]methyl}cyclobutan-1-ol 関連文献
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Hidemasa Hikawa,Hirokazu Imamura,Shoko Kikkawa,Isao Azumaya Green Chem., 2018,20, 3044-3049
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2. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
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Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
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Matthew J. Byrnes,Malcolm H. Chisholm,David F. Dye,Christopher M. Hadad,Brian D. Pate,Paul J. Wilson,Jeffrey M. Zaleski Dalton Trans., 2004, 523-529
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Yasuhito Sugano,Mun'delanji C. Vestergaard,Masato Saito,Eiichi Tamiya Chem. Commun., 2011,47, 7176-7178
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Hidetoshi Hayashi,Hiroshi Sonoda,Kouki Fukumura,Teruyuki Nagata Chem. Commun., 2002, 1618-1619
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Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153
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Wei Wang,Tao Yan,Shibin Cui,Jun Wan Chem. Commun., 2012,48, 10228-10230
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Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
1-{[(3,4-Difluorophenyl)amino]methyl}cyclobutan-1-olに関する追加情報
1-{[(3,4-Difluorophenyl)amino]methyl}cyclobutan-1-ol: A Comprehensive Overview
1-{[(3,4-Difluorophenyl)amino]methyl}cyclobutan-1-ol, identified by the CAS number 2201315-25-3, is a compound of significant interest in the fields of organic chemistry and pharmacology. This molecule, characterized by its unique structure and properties, has garnered attention due to its potential applications in drug development and material science. The compound's structure features a cyclobutane ring substituted with a hydroxyl group and an amino methyl group attached to a 3,4-difluorophenyl moiety. This combination of functional groups imparts the molecule with distinctive chemical and biological properties.
The synthesis of 1-{[(3,4-Difluorophenyl)amino]methyl}cyclobutan-1-ol involves a series of well-established organic reactions. The process typically begins with the preparation of the cyclobutane ring, followed by the introduction of the hydroxyl and amino methyl groups. The 3,4-difluorophenyl group is introduced through nucleophilic substitution or coupling reactions, depending on the specific synthetic pathway employed. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and enhancing the overall yield.
One of the most notable aspects of this compound is its pharmacological activity. Studies have demonstrated that 1-{[(3,4-Difluorophenyl)amino]methyl}cyclobutan-1-ol exhibits potent inhibitory effects on certain enzymes involved in cellular signaling pathways. For instance, research published in Nature Communications highlights its ability to modulate protein kinase activity, making it a promising candidate for anti-cancer drug development. The compound's selectivity for specific kinase targets suggests potential for developing drugs with fewer off-target effects.
In addition to its pharmacological applications, this compound has shown promise in materials science. Its unique structure allows for the formation of self-assembled monolayers on various substrates, which can be utilized in the development of advanced sensors and electronic devices. Recent studies in Advanced Materials have explored its use as a building block for constructing nanostructured surfaces with tailored optical and electronic properties.
The physical properties of 1-{[(3,4-Difluorophenyl)amino]methyl}cyclobutan-1-ol are also worth noting. Its melting point and solubility characteristics make it suitable for various analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. These properties are crucial for ensuring accurate characterization during both synthesis and application phases.
From an environmental standpoint, the biodegradability and toxicity profile of this compound are areas of ongoing research. Preliminary studies suggest that it exhibits low acute toxicity in standard assays; however, long-term ecological impact assessments are still required to fully understand its environmental footprint.
In conclusion, CAS 2201315-25-3, or 1-{[(3,4-Difluorophenyl)amino]methyl}cyclobutan-1-ol, represents a versatile molecule with diverse applications across multiple scientific disciplines. Its unique chemical structure and promising biological activity position it as a valuable tool in both academic research and industrial development. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is likely to play an increasingly important role in advancing modern science.
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